molecular formula C18H17N B189866 Benzylnaphthalen-1-ylmethylamine CAS No. 14393-12-5

Benzylnaphthalen-1-ylmethylamine

Cat. No. B189866
CAS RN: 14393-12-5
M. Wt: 247.3 g/mol
InChI Key: KPAKEDUKXVSIAP-UHFFFAOYSA-N
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Description

Benzylnaphthalen-1-ylmethylamine is a chemical compound with the molecular formula C18H17N . It is also known by other names such as N-benzyl-1-naphthylmethylamine and benzyl-naphthalen-1-ylmethylamine . This compound is used in various chemical reactions and transformations .


Synthesis Analysis

The synthesis of Benzylnaphthalen-1-ylmethylamine involves several steps. The synthetic route includes the use of 1-Naphthalenemethanol, Benzaldehyde, and Benzylamine as precursors . The synthetic routes also involve the use of other compounds such as naphthalene and 1-Chloromethyl . The exact synthetic route and yield depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of Benzylnaphthalen-1-ylmethylamine can be analyzed using various techniques. Tools like MolView can be used to convert the structural formula into a 3D model . Additionally, Hirshfeld surface analysis can be employed to explore the noncovalent interactions that are responsible for crystal packing quantitatively .


Chemical Reactions Analysis

The chemical reactions involving Benzylnaphthalen-1-ylmethylamine can be analyzed using principles of chemical reactor analysis and quantitative chemical analysis . The exact reactions and their mechanisms would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzylnaphthalen-1-ylmethylamine include its molecular weight, density, boiling point, and melting point . These properties can be analyzed using various techniques and tools .

Scientific Research Applications

  • Tyrosinase Inhibition : Biphenyl-based compounds, related to Benzylnaphthalen-1-ylmethylamine, have shown significant anti-tyrosinase activities, which is important for treatments of hypertension and inflammation. These activities were comparable to the standard inhibitor kojic acid (Kwong et al., 2017).

  • Electrochemical Sensor Development : A study demonstrated the use of a Schiff base, closely related to Benzylnaphthalen-1-ylmethylamine, for the selective detection of Cd2+ ions, highlighting its potential in environmental and healthcare applications (El-Shishtawy et al., 2018).

  • Pharmaceutical Applications : Benzodiazines, which include structural similarities to Benzylnaphthalen-1-ylmethylamine, are an important class of compounds with broad biological properties, finding wide applications in medicinal and agrochemical areas (Mathew et al., 2017).

  • Near-Infrared Organic Light-Emitting Diodes : Research on NIR-emitting homoleptic facial Ir(III) complexes, utilizing extended π-conjugated benzo[g]phthalazine ligands, suggests applications in night-vision displays, medical diagnostics, and phototherapy (Xue et al., 2017).

  • Environmental and Health Impact Studies : Compounds like butyl benzyl phthalate, which are structurally related, have been studied for their impact on health, especially in regards to endocrine disruption (Hauser & Calafat, 2005).

  • Herbicide Development : N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a compound with structural similarities, was developed as an effective herbicide for weed control in winter oilseed rape, showcasing the agricultural applications of such chemicals (Wu et al., 2006).

Safety And Hazards

The safety data sheet for similar compounds provides information about the hazards associated with the compound, including skin irritation, eye damage, and respiratory irritation . It also provides precautionary measures and first-aid measures in case of exposure .

Future Directions

The future directions for research on Benzylnaphthalen-1-ylmethylamine could involve exploring its potential applications in various fields. For instance, it could be used in the synthesis of novel compounds with potential applications in medicine, electronics, agriculture, and food production .

properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N/c1-2-7-15(8-3-1)13-19-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAKEDUKXVSIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373456
Record name benzylnaphthalen-1-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylnaphthalen-1-ylmethylamine

CAS RN

14393-12-5
Record name benzylnaphthalen-1-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Yu, S Alesso, D Pears, PA Worthington… - Journal of the …, 2001 - pubs.rsc.org
A ketoester resin was developed as the basis for a selective scavenger for primary amines in the presence of secondary amines. The utility of the scavenger was demonstrated with a …
Number of citations: 10 pubs.rsc.org

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